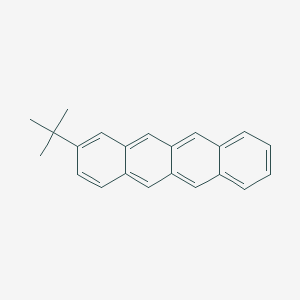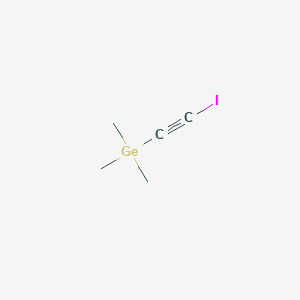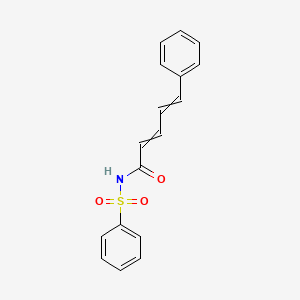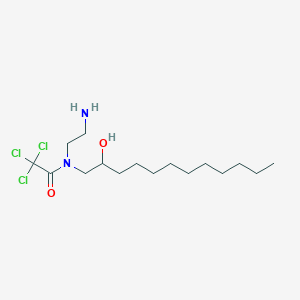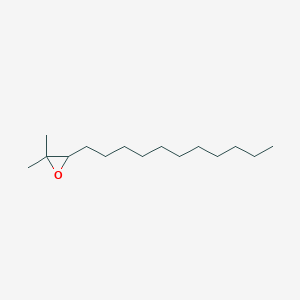![molecular formula C18H21NO2S B14515796 4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide CAS No. 62516-76-1](/img/structure/B14515796.png)
4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide is an organic compound with a complex structure that includes methoxy, methylpropoxy, and carbothioamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired secondary amine structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like sodium hydroxide and other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically results in the formation of reduced amine products.
科学的研究の応用
4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide has several scientific research applications:
Chemistry: It serves as a starting material for the synthesis of other complex organic molecules and can be used in various organic reactions.
Industry: The compound can be used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, potentially affecting biological pathways and molecular targets. Detailed studies on its mechanism of action are limited, but it is likely to involve interactions with enzymes and receptors in biological systems .
類似化合物との比較
Similar Compounds
4-Methoxy-2-methyl-2-butanethiol: This compound has a similar methoxy group but differs in its overall structure and functional groups.
4-Methoxy-2-methylaniline: Another compound with a methoxy group, but with different functional groups and applications.
Uniqueness
4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
62516-76-1 |
|---|---|
分子式 |
C18H21NO2S |
分子量 |
315.4 g/mol |
IUPAC名 |
4-methoxy-N-[4-(2-methylpropoxy)phenyl]benzenecarbothioamide |
InChI |
InChI=1S/C18H21NO2S/c1-13(2)12-21-17-10-6-15(7-11-17)19-18(22)14-4-8-16(20-3)9-5-14/h4-11,13H,12H2,1-3H3,(H,19,22) |
InChIキー |
QOVDCFFIGYGXQR-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



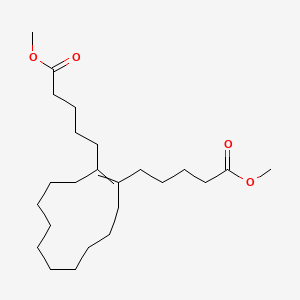

![2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B14515741.png)
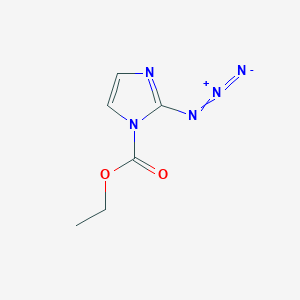
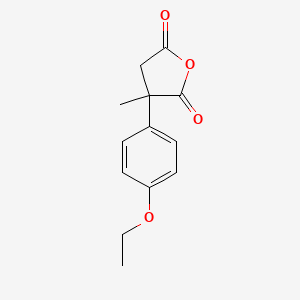
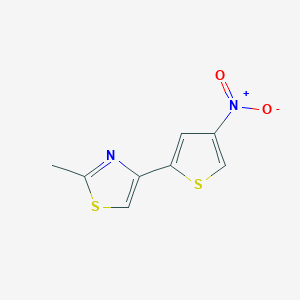
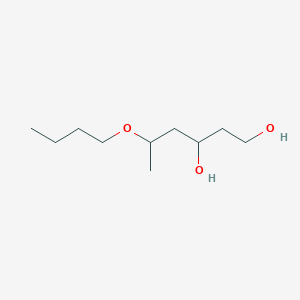
silane](/img/structure/B14515770.png)
